imm-02
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Overview
Description
Preparation Methods
The synthesis of IMM-02 involves the reaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques used in pharmaceutical and chemical manufacturing .
Chemical Reactions Analysis
IMM-02 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .
Scientific Research Applications
IMM-02 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the binding interactions between DID and DAD domains in proteins.
Biology: this compound is employed in cellular and molecular biology research to investigate the role of DID-DAD interactions in various biological processes.
Mechanism of Action
IMM-02 exerts its effects by inhibiting the binding between the diaphanous inhibitory domain (DID) and the diaphanous autoregulatory domain (DAD) in proteins. This inhibition disrupts the normal function of these proteins, leading to various cellular effects. In cancer research, this compound-mediated disruption of DID-DAD binding has been shown to induce the collapse of tumor microtube networks and inhibit invasive cell movement .
Comparison with Similar Compounds
IMM-02 is part of a class of compounds known as intramimics, which mimic the effects of natural inhibitors of protein-protein interactions. Similar compounds include:
IMM-01: Another DID-DAD binding inhibitor with similar properties and applications.
IMM-H004: A coumarin derivative with neuroprotective properties, used in research on cerebral ischemia.
This compound is unique in its specific targeting of DID-DAD interactions, making it a valuable tool in studying the role of these interactions in various biological processes and diseases .
Properties
CAS No. |
218929-99-8 |
---|---|
Molecular Formula |
C13H17F2N3OS |
Molecular Weight |
301.35 |
IUPAC Name |
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C13H17F2N3OS/c1-7(17-18(12(16)20)13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,20)/b17-7+ |
InChI Key |
LNXOUMUIRMAHEG-REZTVBANSA-N |
SMILES |
CC(=NN(C(=S)N)C(C)(C)C)C1=C(C(=CC(=C1)F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMM-02; IMM 02; IMM02; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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